molecular formula C24H28N2O2 B3462935 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE

Cat. No.: B3462935
M. Wt: 376.5 g/mol
InChI Key: QFEOPZFRNWLYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with both a 2,4-dimethoxyphenylmethyl group and a naphthalen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 2,4-dimethoxyphenylmethyl intermediate: This can be achieved by reacting 2,4-dimethoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol, followed by conversion to the bromide using phosphorus tribromide.

    Formation of the naphthalen-2-ylmethyl intermediate: This involves the bromination of naphthalene followed by a similar reduction and conversion to the bromide.

    Coupling with piperazine: The two bromide intermediates are then reacted with piperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can lead to fully hydrogenated aromatic rings.

Scientific Research Applications

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of receptor-ligand interactions due to its structural similarity to certain neurotransmitters.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, mimicking the action of natural neurotransmitters. This binding can activate or inhibit specific signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE
  • **1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(PHENYL)METHYL]PIPERAZINE

Uniqueness

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is unique due to the presence of both a 2,4-dimethoxyphenylmethyl group and a naphthalen-2-ylmethyl group. This combination of substituents provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-27-23-10-9-22(24(16-23)28-2)18-26-13-11-25(12-14-26)17-19-7-8-20-5-3-4-6-21(20)15-19/h3-10,15-16H,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEOPZFRNWLYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.